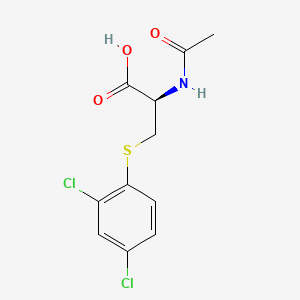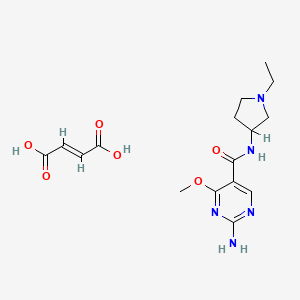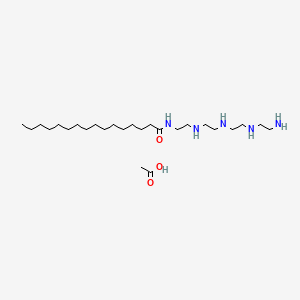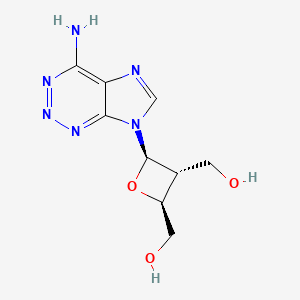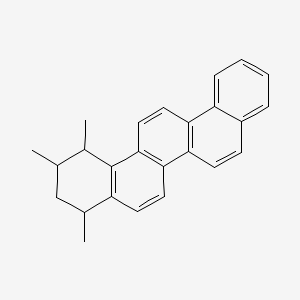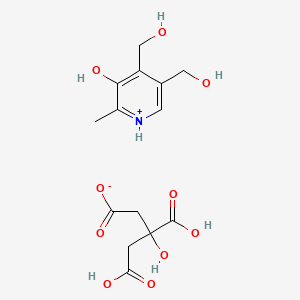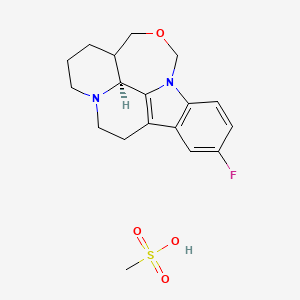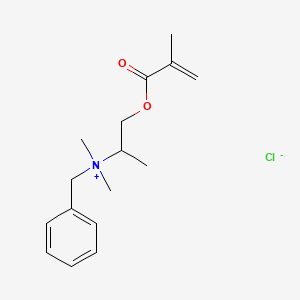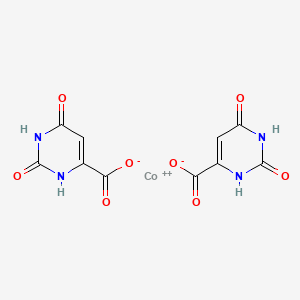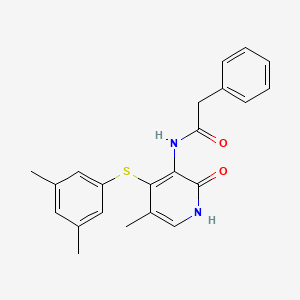
2-(Bis(2-chloroethyl)hydrazono)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(2-chloroethyl)hydrazono)propionic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bis(2-chloroethyl) groups attached to a hydrazono moiety, which is further connected to a propionic acid backbone. The unique structure of this compound imparts it with distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)hydrazono)propionic acid typically involves the reaction of 2-chloroethylamine hydrochloride with hydrazine hydrate to form bis(2-chloroethyl)hydrazine. This intermediate is then reacted with acrylonitrile to yield 2-(bis(2-chloroethyl)hydrazono)propionitrile, which is subsequently hydrolyzed to produce this compound. The reaction conditions generally involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(2-chloroethyl)hydrazono)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted products with various functional groups replacing the chloroethyl groups.
Applications De Recherche Scientifique
2-(Bis(2-chloroethyl)hydrazono)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bis(2-chloroethyl)hydrazono)propionic acid involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The molecular targets include enzymes and nucleic acids, and the pathways involved may include the disruption of metabolic and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Known for its use in the synthesis of dendrimers and hyperbranched polymers.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Dimethylolpropionic acid: Used in the production of polyurethanes and other polymers.
Uniqueness
2-(Bis(2-chloroethyl)hydrazono)propionic acid is unique due to its bis(2-chloroethyl) groups, which impart distinct chemical reactivity and biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89774-54-9 |
|---|---|
Formule moléculaire |
C7H12Cl2N2O2 |
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
(2E)-2-[bis(2-chloroethyl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C7H12Cl2N2O2/c1-6(7(12)13)10-11(4-2-8)5-3-9/h2-5H2,1H3,(H,12,13)/b10-6+ |
Clé InChI |
LEZRHLKUSJBPSS-UXBLZVDNSA-N |
SMILES isomérique |
C/C(=N\N(CCCl)CCCl)/C(=O)O |
SMILES canonique |
CC(=NN(CCCl)CCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



